(4-Bromo-2,3-difluorophenyl)methanol
Overview
Description
(4-Bromo-2,3-difluorophenyl)methanol is an organic compound with the molecular formula C7H5BrF2O and a molecular weight of 223.02 g/mol . It is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with a methanol group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be useful in developing new derivatives .
Mode of Action
It’s worth noting that the compound is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Result of Action
It’s known that the molecule is photoactive in solution, suggesting it may have potential applications in photochromic materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-2,3-difluorophenyl)methanol. For instance, the compound is photoactive in solution, but its photoactivity is inhibited in a close-packed lattice, suggesting that physical state and packing density could impact its functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromo-2,3-difluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2,3-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,3-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 4-Bromo-2,3-difluorobenzaldehyde or 4-Bromo-2,3-difluorobenzoic acid.
Reduction: 4-Bromo-2,3-difluorotoluene.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2,3-difluorophenyl)methanol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzyl alcohol
- 4-Bromo-3,5-difluoroanisole
- 4-Bromo-2,3-difluorobenzaldehyde
Uniqueness
(4-Bromo-2,3-difluorophenyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(4-bromo-2,3-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPEOZOKHEQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162744-55-0 | |
Record name | (4-bromo-2,3-difluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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